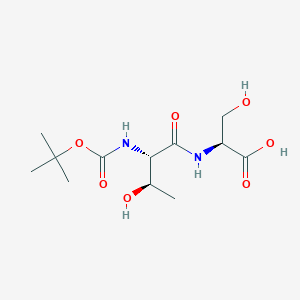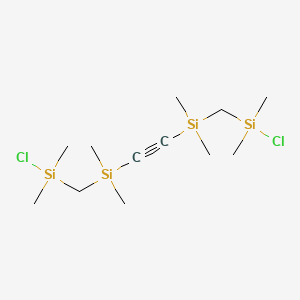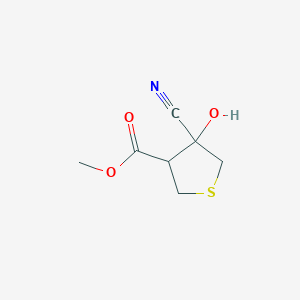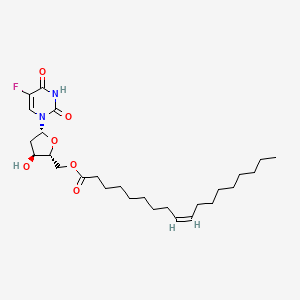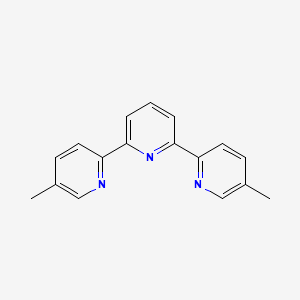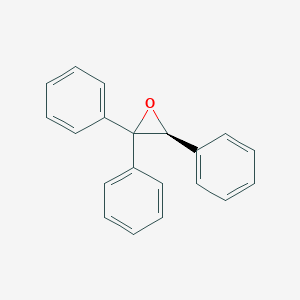
Oxirane, triphenyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, triphenyl-, (3S)- is a compound characterized by a three-membered ring structure known as an epoxide or oxirane. This structure consists of an oxygen atom bonded to two adjacent carbon atoms, forming a highly strained ring. The compound is notable for its stereochemistry, with the (3S) configuration indicating the specific spatial arrangement of its atoms. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Reaction: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of oxiranes often involves the catalytic oxidation of ethylene by air, producing ethylene oxide on a large scale. This method is efficient and cost-effective, making it suitable for large-scale production .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: MCPBA, hydrogen peroxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Major Products:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
Oxirane, triphenyl-, (3S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane, triphenyl-, (3S)- involves the ring-opening of the epoxide group. This can occur through either S_N2 or S_N1 mechanisms, depending on the reaction conditions. In an S_N2 mechanism, a nucleophile attacks the less substituted carbon, leading to ring-opening and the formation of a new product. In an S_N1 mechanism, the more substituted carbon is attacked, resulting in a different product distribution .
Comparison with Similar Compounds
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
Propylene Oxide: Another common epoxide, used in the production of polyurethanes and other materials.
Butylene Oxide: Used in the synthesis of surfactants and other chemicals.
Uniqueness: Oxirane, triphenyl-, (3S)- is unique due to its specific stereochemistry and the presence of three phenyl groups, which influence its reactivity and applications. This compound’s unique structure allows for specific interactions in chemical reactions, making it valuable in both research and industrial contexts .
Properties
CAS No. |
157556-88-2 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3S)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m0/s1 |
InChI Key |
LJYNYLMLKGMXCC-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


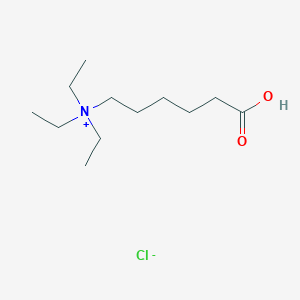
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
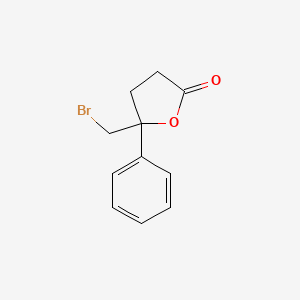
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
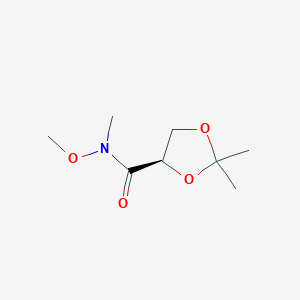
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
